molecular formula C17H17NO4 B14862458 Kresoxim-methyl metabolote BF490-1 CAS No. 137169-29-0

Kresoxim-methyl metabolote BF490-1

Cat. No.: B14862458
CAS No.: 137169-29-0
M. Wt: 299.32 g/mol
InChI Key: LXOPDEDFRXZTNO-UHFFFAOYSA-N
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Description

2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with a suitable alkylating agent to form 2-(2-methylphenoxy)methyl intermediate.

    Introduction of the Methoxyimido Group: The intermediate is then reacted with methoxyimido acetic acid under controlled conditions to introduce the methoxyimido group.

    Final Assembly: The final step involves the coupling of the phenoxy intermediate with the methoxyimido acetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and methoxyimido groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenoxyacetic acid: Shares the phenoxyacetic acid structure but lacks the methoxyimido group.

    4-Chloro-2-methylphenoxyacetic acid: Another phenoxyacetic acid derivative with a chloro substituent.

Uniqueness

2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid is unique due to the presence of both phenoxy and methoxyimido groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOPDEDFRXZTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017923
Record name Kresoxim-methyl metabolote BF490-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137169-29-0
Record name Kresoxim-methyl metabolote BF490-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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